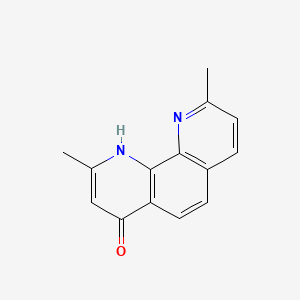

2,9-Dimethyl(1,10)phenanthrolin-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

27337-58-2 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2,9-dimethyl-1H-1,10-phenanthrolin-4-one |

InChI |

InChI=1S/C14H12N2O/c1-8-3-4-10-5-6-11-12(17)7-9(2)16-14(11)13(10)15-8/h3-7H,1-2H3,(H,16,17) |

InChI Key |

OVXHELNHLDLYEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2NC(=CC3=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Transformations

Approaches for the Regioselective Synthesis of 2,9-Dimethyl(1,10)phenanthrolin-4-ol

The introduction of a hydroxyl group at the 4-position of the 2,9-dimethyl-1,10-phenanthroline scaffold requires precise control over the reaction conditions to achieve the desired regioselectivity. Several synthetic strategies can be envisaged, ranging from direct functionalization to multi-step sequences.

Direct Synthetic Pathways to Introduce the 4-Hydroxyl Group

Direct hydroxylation of the pre-formed 2,9-dimethyl-1,10-phenanthroline (neocuproine) core at the C4 position is a desirable but challenging approach. The electron-deficient nature of the phenanthroline ring system makes it susceptible to nucleophilic attack, but achieving regioselectivity can be difficult. While general methods for the oxidation of phenanthrolines exist, specific protocols for the direct and selective introduction of a single hydroxyl group at the 4-position are not extensively documented in the literature.

Multi-step Synthetic Sequences from Precursors

A more common and controllable approach involves the synthesis of the phenanthroline ring from appropriately substituted precursors that already contain the hydroxyl functionality or a precursor group. The Doebner-von Miller reaction, a classic method for quinoline (B57606) synthesis, can be adapted to produce phenanthrolines. wikipedia.orggoogle.com This would involve the reaction of an appropriately substituted aminophenol with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a potential precursor would be 4-amino-3-hydroxytoluene, which would react with an appropriate unsaturated ketone or aldehyde to form the desired phenanthroline ring system. The specific conditions for such a reaction would need to be optimized to favor the desired isomer.

Another established route is the Skraup synthesis, which utilizes glycerol (B35011) and an aromatic amine in the presence of an oxidizing agent and sulfuric acid. youtube.com By employing a substituted aminophenol, it is theoretically possible to construct the hydroxylated phenanthroline core. However, the harsh reaction conditions of the Skraup synthesis may not be compatible with the hydroxyl group, potentially leading to side reactions or low yields.

A plausible multi-step synthetic route could start from 8-amino-2-methylquinoline. This precursor could undergo a condensation reaction to build the second pyridine (B92270) ring, incorporating the hydroxyl group at the desired position. A patent describes a method for preparing 2-acetyl-1,10-phenanthroline starting from 8-aminoquinoline (B160924) and 3-acetyl acrolein, which involves an addition reaction followed by cyclization and oxidation. google.com A similar strategy, using a precursor that would lead to a 4-hydroxy derivative, could be envisioned.

Table 1: Potential Precursors for Multi-step Synthesis

| Precursor | Synthetic Approach | Potential Challenges |

| 4-Amino-3-hydroxytoluene | Doebner-von Miller Reaction | Regioselectivity, control of condensation |

| Substituted Aminophenol | Skraup Synthesis | Harsh reaction conditions, potential for side reactions |

| 8-Amino-2-methylquinoline | Condensation/Cyclization | Availability of suitable reaction partners for 4-hydroxy introduction |

Oxidative Functionalization Strategies on the Phenanthroline Core

While direct C-H hydroxylation is challenging, oxidative functionalization of the phenanthroline core represents an alternative strategy. This could involve the introduction of a different functional group at the 4-position, which can then be converted to a hydroxyl group. For instance, the introduction of a halogen at the 4-position via electrophilic aromatic substitution, followed by a nucleophilic substitution with a hydroxide (B78521) source, could be a viable route. However, the regioselectivity of the initial halogenation step would be critical.

Catalytic oxidation methods are also of interest. While a study on the palladium-catalyzed oxidation of polyols using a neocuproine-based catalyst has been reported, this focuses on the oxidation of the substrate rather than the ligand itself. nih.gov Research on the aerobic oxidation of 1,10-phenanthroline (B135089) to phenanthroline-dione catalyzed by copper(II) complexes suggests that the phenanthroline ring can be susceptible to oxidation. google.com Controlling this oxidation to achieve mono-hydroxylation at the 4-position would be a significant synthetic achievement.

Post-Synthetic Derivatization Reactions of the 4-Hydroxyl Moiety

Once this compound is obtained, the 4-hydroxyl group serves as a versatile handle for further functionalization, allowing for the fine-tuning of the molecule's electronic and steric properties.

Formation of Ether and Ester Derivatives

The phenolic hydroxyl group can be readily converted into ether and ester derivatives through well-established synthetic protocols.

Etherification: The Williamson ether synthesis is a classical and widely used method for the formation of ethers. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, to form the corresponding alkoxide. The resulting nucleophilic alkoxide can then react with an alkyl halide in an SN2 reaction to yield the desired ether.

Esterification: Fischer esterification provides a direct route to ester derivatives. nih.gov This acid-catalyzed reaction involves the condensation of the hydroxyl group with a carboxylic acid. Alternatively, the hydroxyl group can be reacted with a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a base to facilitate the esterification.

Table 2: General Conditions for Derivatization of the 4-Hydroxyl Group

| Reaction | Reagents | General Conditions |

| Etherification | Alkyl halide, Base (e.g., NaH) | Anhydrous solvent (e.g., THF, DMF), variable temperature |

| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Reflux in excess alcohol or with removal of water |

| Acid chloride/anhydride, Base (e.g., pyridine) | Anhydrous solvent (e.g., CH₂Cl₂, pyridine), room temperature or gentle heating |

Controlled Oxidation and Reduction Reactions of the Hydroxyl Group

The 4-hydroxyl group can also be a site for redox manipulations, leading to the formation of quinone-like structures or the regeneration of the parent phenanthroline.

Oxidation: The oxidation of the 4-hydroxyphenanthroline can lead to the formation of a phenanthroline-4,X-dione, where X would be another position on the ring susceptible to oxidation. The choice of oxidizing agent is crucial to control the extent of oxidation. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) could potentially be used to achieve controlled oxidation. Catalytic oxidation methods, possibly employing transition metal catalysts, could also offer a pathway to these dione (B5365651) derivatives. nih.govnih.gov

Reduction: The reduction of the hydroxyl group back to a C-H bond is a less common transformation but could be achieved under specific conditions. This might involve conversion of the hydroxyl group to a better leaving group, such as a tosylate, followed by reductive cleavage.

Nucleophilic and Electrophilic Substitutions at the 4-Position

The electronic nature of the 1,10-phenanthroline ring system is characterized by two electron-deficient pyridine-like rings. This inherent property makes the scaffold generally resistant to direct electrophilic substitution but susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (C2, C9, and C4, C7). The introduction of a hydroxyl group at the 4-position is most plausibly achieved via a nucleophilic substitution pathway.

A key strategy involves the displacement of a halide from a pre-functionalized phenanthroline. Research has demonstrated the selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline (B1630597) to yield 7-chloro-4-hydroxy-1,10-phenanthroline. researchgate.net This transformation highlights that a chloro-substituent at the 4-position can serve as an effective leaving group for a hydroxyl nucleophile. The reaction proceeds without the need for expensive catalysts, using aqueous hydrobromic acid in acetic acid. researchgate.net Applying this logic to the target compound, a potential precursor would be 4-chloro-2,9-dimethyl-1,10-phenanthroline.

Conversely, direct electrophilic hydroxylation at the 4-position is challenging due to the electron-poor nature of the ring. The presence of two electron-donating methyl groups at the 2 and 9 positions in the target molecule would slightly increase the electron density of the ring system, making it marginally more susceptible to electrophilic attack compared to the unsubstituted parent. However, this activation is often insufficient for direct hydroxylation, and such reactions typically require harsh conditions and may suffer from low yields and poor regioselectivity.

Table 1: Nucleophilic Substitution for the Synthesis of Hydroxy-Phenanthrolines This table is based on a related transformation as a model for synthesizing the target compound.

| Starting Material | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| 4,7-Dichloro-1,10-phenanthroline | Aqueous HBr, Acetic Acid | 7-Chloro-4-hydroxy-1,10-phenanthroline | Demonstrates selective nucleophilic displacement of chloride by a hydroxyl group at the 4-position. | researchgate.net |

Exploration of Sustainable and Green Chemical Syntheses

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. raijmr.comresearchgate.net Key principles of green chemistry include the use of safer solvents, high atom economy, and the reduction of energy consumption and waste. researchgate.netlongdom.org

The synthesis of 7-chloro-4-hydroxy-1,10-phenanthroline via partial hydrolysis provides a noteworthy example of a greener approach. researchgate.net The reaction utilizes acetic acid, an environmentally friendly solvent, and avoids the use of toxic solvents or heavy metal catalysts, simplifying the work-up procedure. researchgate.net This methodology represents a significant improvement over classical syntheses that may generate more hazardous waste.

Another avenue for green synthesis is the use of water as a solvent. nih.gov The synthesis of 4,7-dihydroxy-1,10-phenanthrolin-2,9-dione has been achieved by heating o-phenylenediamine (B120857) with diethylmalonate in polyphosphoric acid. zenodo.org While effective, this high-temperature condensation is a target for greener innovation. Future research could explore aqueous conditions or catalytic methods to achieve similar transformations under milder conditions, thereby reducing energy consumption and avoiding harsh reagents. The development of catalytic systems that can directly functionalize C-H bonds is a frontier in green chemistry, as it can reduce the number of synthetic steps and the generation of stoichiometric byproducts. rsc.org

Mechanistic Investigations of Novel Synthetic Routes

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel, more efficient ones. The introduction of a hydroxyl group at the 4-position of a phenanthroline ring via hydrolysis of a 4-chloro derivative is best described by the nucleophilic aromatic substitution (SNAr) mechanism.

The proposed mechanism involves two principal steps:

Nucleophilic Addition: The nucleophile (a water molecule or hydroxide ion) attacks the electron-deficient carbon atom at the 4-position, which bears the chloro-substituent. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring system and onto the electronegative nitrogen atoms, which helps to stabilize this intermediate.

Leaving Group Elimination: The aromaticity of the ring is restored through the elimination of the chloride ion (the leaving group). This step is typically fast and results in the final hydroxylated product.

For the target molecule, the electron-donating methyl groups at the C2 and C9 positions would have a modest electronic influence on the C4 position, but their steric bulk could potentially hinder the approach of the nucleophile, possibly affecting reaction rates.

Mechanistic studies into more novel routes, such as direct C-H functionalization, are also an active area of research. While not specific to hydroxylation, studies on the direct carbamoylation of phenanthrolines show that reactions can proceed via Minisci-type mechanisms involving radical intermediates. acs.org Future mechanistic investigations could explore metal-catalyzed C-H activation pathways to directly install an oxygen-containing functional group at the 4-position, offering a more atom-economical and elegant synthetic strategy.

Advanced Spectroscopic and Structural Elucidation

Crystallographic Analysis of 2,9-Dimethyl(1,10)phenanthrolin-4-ol and its Derivatives

Crystallographic studies are fundamental to understanding the solid-state structure of this compound and its derivatives. These analyses provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering a definitive view of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

For instance, the hemihydrate of 2,9-dimethyl-1,10-phenanthroline crystallizes in the tetragonal space group I4(1/a). spectrabase.com Metal complexes of dmphen are also well-characterized. A binuclear nickel(II) chloride complex, di-μ-chloro-bis[chloro(2,9-dimethyl-1,10-phenanthroline)nickel(II)], was found to crystallize in the triclinic system with a P-1 space group. researchgate.net Similarly, a copper(II) complex involving dmphen and 4-hydroxybenzoate (B8730719) also adopts a triclinic crystal system. marquette.edu Another copper(II) complex, with 4-hydroxypyridine-2,6-dicarboxylate as a co-ligand, crystallizes in the triclinic P-1 space group. marquette.edu

These studies establish a baseline for the types of crystal structures that can be expected from phenanthroline derivatives. The specific crystallographic parameters are highly dependent on the nature of the derivative, including the presence of co-ligands, counter-ions, or solvent molecules of crystallization.

Table 1: Crystallographic Data for 2,9-Dimethyl-1,10-phenanthroline Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2,9-dimethyl-1,10-phenanthroline hemihydrate | Tetragonal | I4(1/a) | spectrabase.com |

| [Cu(C7H5O3)(NO3)(C14H12N2)] (dmphen with 4-hydroxybenzoate) | Triclinic | P-1 | marquette.edu |

| [Cu(C7H3NO5)(C14H12N2)]·3H2O (dmphen with 4-hydroxypyridine-2,6-dicarboxylate) | Triclinic | P-1 | marquette.edu |

| di-μ-chloro-bis[chloro(2,9-dimethyl-1,10-phenanthroline)nickel(II)] | Triclinic | P-1 | researchgate.net |

The arrangement of molecules in the crystal, known as the crystalline architecture, is governed by various intermolecular forces. In derivatives of 2,9-dimethyl-1,10-phenanthroline, these packing motifs often lead to the formation of complex supramolecular structures.

In the crystal structure of a copper(II)-4-hydroxybenzoate-dmphen complex, inversion-related molecules are linked into dimers. marquette.edu A more complex arrangement is seen in a salt derivative, 2,9-Dimethyl-1,10-phenanthrolin-1-ium 2,4,5-tricarboxybenzoate monohydrate, where the anions form a two-dimensional supramolecular layer through hydrogen bonding, with the phenanthrolinium cations and water molecules situated between these layers. nih.gov The analysis of these architectures reveals how individual molecular units assemble into well-ordered, three-dimensional structures.

The stability of these crystalline architectures is largely due to a network of intermolecular interactions, primarily hydrogen bonding and π-stacking.

π-Stacking: The planar aromatic system of the phenanthroline core is highly conducive to π-π stacking interactions. In a copper-dmphen complex, the packing is stabilized by π-π interactions between the benzene (B151609) rings of the dmphen ligands and the co-ligand, with centroid-to-centroid distances measured at 3.4930 (14) Å and 3.5727 (14) Å. marquette.edu In another copper complex, five distinct π–π stacking interactions are observed, with centroid–centroid distances ranging from 3.597 (1) Å to 3.712 (1) Å. marquette.edu These interactions play a crucial role in the dense packing of the aromatic rings within the crystal.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound and its derivatives, multi-dimensional NMR techniques provide detailed information about the chemical environment of each atom.

While a complete, assigned NMR dataset for this compound is not available in peer-reviewed literature, data for the parent compound, 2,9-dimethyl-1,10-phenanthroline, provides a strong basis for structural characterization.

¹H NMR: The proton NMR spectrum is characteristic of the phenanthroline core. Predicted ¹H NMR data for 2,9-dimethyl-1,10-phenanthroline in CDCl₃ shows distinct signals for the aromatic protons and the methyl groups. nih.gov The introduction of a hydroxyl group at the 4-position in this compound would be expected to cause a significant shift in the resonance of the adjacent proton at the 3-position and also affect the chemical shifts of other protons on that aromatic ring due to electronic effects. The hydroxyl proton itself would appear as a distinct signal, the position of which would be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. chemsrc.com For 2,9-dimethyl-1,10-phenanthroline, distinct resonances are expected for the methyl carbons, the aromatic CH carbons, and the quaternary carbons, including those bonded to nitrogen. The carbon atom bonded to the hydroxyl group (C-4) in this compound would exhibit a characteristic downfield shift compared to the corresponding carbon in the parent dmphen molecule.

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful, though less commonly used, technique for probing the electronic environment of nitrogen atoms. researchgate.net The two nitrogen atoms in the phenanthroline ring are chemically distinct in this compound. Their ¹⁵N chemical shifts would be sensitive to factors such as protonation, hydrogen bonding, and coordination to metal ions. The analysis of ¹⁵N chemical shifts, often aided by ¹H-¹⁵N correlation experiments, can provide valuable insights into the electronic structure and reactivity of the nitrogen centers. u-szeged.hu

Table 2: Predicted ¹H NMR Data for 2,9-Dimethyl-1,10-phenanthroline

| Proton Type | Predicted Chemical Shift (ppm) in CDCl₃ | Multiplicity | Number of Protons | Reference |

|---|---|---|---|---|

| Aromatic | 8.14 | d | 2H | nih.gov |

| Aromatic | 7.72 | s | 2H | nih.gov |

| Aromatic | 7.51 | d | 2H | nih.gov |

| Methyl | 2.97 | s | 6H | nih.gov |

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes or fluxional behavior, where a molecule exists as a set of interconverting isomers. For complex phenanthroline derivatives, these studies can reveal energy barriers for processes like bond rotation.

A study on trifluoromethylated 1,10-phenanthroline-2,9-diamides demonstrated the power of DNMR. nih.gov In these molecules, the rotation along the amide bonds (N–C=O) was found to be inhibited on the NMR timescale at room temperature. This resulted in the coexistence of three distinct rotamers, each giving a separate set of signals in the NMR spectra. nih.gov Such studies allow for the characterization of different stable conformations and the quantification of the energy barriers separating them. For a molecule like this compound, DNMR could potentially be used to study the rotational barrier of the hydroxyl group or to analyze the dynamics of its complexes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. The spectra are unique to the molecule's structure, acting as a "fingerprint." For 2,9-Dimethyl-1,10-phenanthrolin-4-ol, the key functional groups are the hydroxyl (-OH) group, the methyl (-CH₃) groups, and the aromatic phenanthroline core.

Comprehensive Band Assignment and Vibrational Mode Analysis

The vibrational modes of 2,9-Dimethyl-1,10-phenanthrolin-4-ol can be assigned by considering the characteristic frequencies of its constituent parts. While a direct spectrum for this specific molecule is not widely published, assignments can be reliably predicted based on data from its parent molecule, 2,9-dimethyl-1,10-phenanthroline (neocuproine), and other hydroxylated aromatic compounds. researchgate.netspectrabase.comresearchgate.netrsc.org

Key expected vibrational frequencies in the IR and Raman spectra include:

O-H Vibrations: The hydroxyl group is expected to produce a prominent, broad absorption band in the IR spectrum in the region of 3500-3300 cm⁻¹ due to O-H stretching vibrations, often broadened by hydrogen bonding. rsc.org An out-of-plane O-H bending vibration may also be observed.

C-O Vibrations: A strong C-O stretching vibration, characteristic of a phenol-like structure, is anticipated in the IR spectrum, typically appearing in the 1260-1180 cm⁻¹ region.

Aromatic C-H and Ring Vibrations: The phenanthroline core gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). In-plane C=C and C=N stretching vibrations of the heterocyclic rings typically occur in the 1650-1400 cm⁻¹ region. researchgate.netrsc.org These bands confirm the presence of the aromatic skeleton.

Methyl Group Vibrations: The two methyl groups at the 2- and 9-positions will show characteristic C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations are found in the 3000-2850 cm⁻¹ range, while bending (deformation) modes appear around 1460-1440 cm⁻¹ (asymmetric) and 1380-1370 cm⁻¹ (symmetric). spectroscopyonline.com

Out-of-Plane Bending: The region below 900 cm⁻¹ is characterized by C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic rings.

The following table summarizes the expected vibrational bands and their assignments.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| O-H Stretch | 3500 - 3300 | IR | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | IR, Raman | Medium |

| C=C and C=N Ring Stretch | 1650 - 1400 | IR, Raman | Strong to Medium |

| Asymmetric CH₃ Bend | ~1450 | IR, Raman | Medium |

| Symmetric CH₃ Bend (Umbrella Mode) | ~1375 | IR, Raman | Medium |

| C-O Stretch | 1260 - 1180 | IR | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR | Strong |

Structural Fingerprinting via Vibrational Spectra

The combination of IR and Raman spectroscopy provides a comprehensive structural fingerprint. IR spectroscopy is particularly sensitive to polar functional groups, making the O-H and C-O vibrations of the hydroxyl group strong and easily identifiable. spectroscopyonline.com Conversely, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations. spectroscopyonline.com The symmetric stretching modes of the phenanthroline ring system would be expected to be prominent in the Raman spectrum. The presence and specific positions of bands corresponding to the hydroxyl, methyl, and aromatic systems collectively confirm the identity of 2,9-Dimethyl-1,10-phenanthrolin-4-ol and distinguish it from its parent compound and other derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. biorxiv.org

For 2,9-Dimethyl-1,10-phenanthrolin-4-ol, the molecular formula is C₁₄H₁₂N₂O. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the calculated monoisotopic mass is 224.094963 g/mol . epa.gov HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

Loss of a Methyl Radical: A primary fragmentation could involve the loss of a methyl radical (•CH₃) from one of the substituent groups, leading to a fragment ion at [M-15]⁺.

Loss of Carbon Monoxide: Phenolic compounds can undergo fragmentation by losing carbon monoxide (CO), which would result in a fragment ion at [M-28]⁺.

Stability of the Phenanthroline Core: The fused aromatic ring system is highly stable, and thus the phenanthroline core would likely remain intact as a major fragment in the mass spectrum.

| Ion Description | Proposed Formula | Calculated m/z |

| Molecular Ion [M]⁺˙ | [C₁₄H₁₂N₂O]⁺˙ | 224.0950 |

| Loss of Methyl [M-CH₃]⁺ | [C₁₃H₉N₂O]⁺ | 209.0715 |

| Loss of CO [M-CO]⁺˙ | [C₁₃H₁₂N₂]⁺˙ | 196.1000 |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides insight into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

UV-Vis Absorption and Fluorescence Spectroscopic Characterization

The parent 1,10-phenanthroline (B135089) molecule exhibits strong absorption bands in the ultraviolet region, which are attributed to π→π* electronic transitions within the aromatic system. dergipark.org.trnist.gov For 2,9-Dimethyl-1,10-phenanthrolin-4-ol, similar characteristic absorptions are expected. The spectrum is likely to show complex, overlapping bands typical for large aromatic systems. These transitions involve the promotion of an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital.

Given the rigid, planar aromatic structure, the compound is also expected to be fluorescent. nih.gov Following absorption of light and promotion to an excited singlet state, the molecule can relax to the ground state by emitting a photon. The resulting fluorescence spectrum would appear at a longer wavelength (lower energy) than the absorption spectrum, a phenomenon known as the Stokes shift.

Influence of the 4-Hydroxyl Group on Electronic States and Optical Properties

The introduction of a hydroxyl group at the 4-position of the phenanthroline ring has a significant impact on the molecule's electronic properties. The -OH group acts as a powerful auxochrome, a substituent that alters the absorption characteristics of a chromophore.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron-donating effect increases the energy of the highest occupied molecular orbital (HOMO) and can decrease the HOMO-LUMO energy gap. The consequences for the UV-Vis spectrum are typically:

Bathochromic Shift (Red Shift): The absorption maxima (λ_max) of the π→π* transitions are shifted to longer wavelengths compared to the parent neocuproine (B1678164) molecule. mdpi.com This is a direct result of the smaller energy gap between the ground and excited states.

Hyperchromic Effect: An increase in the molar absorptivity (ε) is often observed, meaning the absorption bands become more intense.

The electron-donating nature of the hydroxyl group enriches the electron density of the aromatic system, which can also influence the fluorescence properties, potentially altering the quantum yield and emission wavelength. This modification of the electronic and optical properties by the hydroxyl substituent is a key principle in the design of functional dyes, sensors, and photoactive materials based on the phenanthroline scaffold. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure, Geometry, and Reactivity

No dedicated Density Functional Theory (DFT) studies on 2,9-Dimethyl(1,10)phenanthrolin-4-ol are available in the surveyed scientific literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and reactivity. However, its application to this specific compound has not been reported.

Optimization of Molecular Geometries and Conformers

There are no published studies detailing the optimization of molecular geometries and the identification of stable conformers for this compound using DFT or any other computational method. Such studies would typically involve calculating the potential energy surface of the molecule to find its lowest energy conformations, providing insight into its three-dimensional structure.

Analysis of Frontier Molecular Orbitals (FMOs) and Their Spatial Distribution

An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—for this compound has not been reported. This type of analysis is crucial for understanding a molecule's electronic properties, reactivity, and UV-Vis absorption characteristics by examining the energy gap and spatial distribution of these orbitals.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While experimental spectroscopic data for this compound may exist, there are no available studies that report the prediction of its NMR chemical shifts or other spectroscopic parameters using DFT calculations. Computational prediction of NMR spectra serves as a valuable tool for structure verification and interpretation of experimental results.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

No literature was found describing Molecular Dynamics (MD) simulations of this compound. MD simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes, molecular motion, and interactions with solvents or other molecules over time.

Ab Initio and Semi-Empirical Calculations for Property Prediction

There is no evidence of property prediction for this compound using either high-accuracy ab initio methods or faster semi-empirical calculations in the reviewed sources. These computational techniques are often employed to calculate a range of molecular properties, including thermodynamic stability, electronic properties, and potential energy surfaces.

Coordination Chemistry and Metal Complex Formation

Supramolecular Interactions in Coordination Architectures

Hydrogen Bonding Networks within Coordination Polymers and Discrete Complexes

Searches for crystal structures and coordination studies of metal complexes where 2,9-Dimethyl(1,10)phenanthrolin-4-ol acts as a ligand did not yield specific research findings that would allow for a scientifically accurate and detailed discussion on these points. The available literature predominantly focuses on the non-hydroxylated neocuproine (B1678164). One study of a mixed-ligand copper complex involved 2,9-dimethyl-1,10-phenanthroline and a separate hydroxy-functionalized ligand (4-hydroxypyridine-2,6-dicarboxylate), which does not provide information on the coordination behavior of the target compound itself. nih.govnih.gov

Due to the strict requirement to focus solely on this compound and the lack of available data, it is not possible to generate the comprehensive and scientifically accurate article as outlined. To proceed would necessitate speculation or extrapolation from the related but chemically distinct parent compound, which would violate the instructions and compromise the scientific integrity of the content.

Advanced Applications and Emerging Research Frontiers

Catalysis Mediated by Metal Complexes of 2,9-Dimethyl(1,10)phenanthrolin-4-ol

Metal complexes incorporating phenanthroline-based ligands are pivotal in catalysis. The introduction of a hydroxyl group, as seen in derivatives like 2,9-dimethyl-1,10-phenanthrolin-4-ol, can modulate the catalytic activity and selectivity of the metallic center.

Exploration of Homogeneous and Heterogeneous Catalytic Systems

The versatility of 2,9-dimethyl-1,10-phenanthroline derivatives allows for their application in both homogeneous and heterogeneous catalysis. In homogeneous systems, the solubility of the catalyst in the reaction medium facilitates high activity and selectivity. For instance, copper(II) complexes featuring 2,9-dimethyl-1,10-phenanthroline and a 4-hydroxy-substituted ligand, such as (2,9-Dimethyl-1,10-phenanthroline)(4-hydroxypyridine-2,6-dicarboxylato)copper(II), have been synthesized and structurally characterized. nih.govnih.gov These complexes, which are soluble in certain organic solvents, demonstrate the coordination of the hydroxyl-containing ligand to the metal center, a key feature for catalytic applications. nih.govnih.gov

The field of heterogeneous catalysis often involves anchoring homogeneous catalysts onto solid supports, combining the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous ones. While specific examples for this compound are not extensively documented, the broader class of phenanthroline-metal complexes has been successfully immobilized on various supports. This approach offers advantages in catalyst recovery and recycling, crucial for industrial applications.

Investigation of Reaction Mechanisms and Turnover Frequencies

Understanding the reaction mechanisms and determining the turnover frequencies (TOFs) are critical for optimizing catalytic processes. For copper complexes involving substituted phenanthroline ligands, the catalytic cycle often involves the coordination of substrates to the copper center, followed by redox processes. For example, in oxidation reactions, the Cu(I)/Cu(II) redox couple is often implicated.

In photocatalytic systems, such as those for hydrogen evolution, copper(I) photosensitizers with substituted phenanthroline ligands have been studied. The mechanism involves light absorption by the copper complex, leading to an excited state that can initiate electron transfer processes. For a heteroleptic Cu(I) photosensitizer with 3,8-diaryl-2,9-diisopropyl-1,10-phenanthroline derivatives, turnover numbers (TONs) of up to 817 have been achieved in photocatalytic hydrogen evolution. researchgate.net The introduction of electron-donating groups, akin to the hydroxyl group in this compound, has been shown to enhance the photosensitive activity. researchgate.net

Photophysical Applications in Optoelectronics and Energy Conversion

The unique electronic structure of this compound makes its metal complexes promising candidates for applications in optoelectronics and solar energy conversion. The hydroxyl group can influence the metal-to-ligand charge transfer (MLCT) states, which are fundamental to their photophysical properties.

Luminescence and Electroluminescence Properties of Metal Complexes

Metal complexes of phenanthroline derivatives are well-known for their luminescent properties. The introduction of a hydroxyl group can significantly affect the emission properties of these complexes. For instance, ruthenium(II) complexes with hydroxylated phenanthroline ligands have been shown to exhibit intense emission with high quantum efficiencies. rsc.org Specifically, a complex with 2-hydroxy-1,10-phenanthroline displayed a much higher emission quantum efficiency compared to related complexes without the hydroxyl group. rsc.org

The luminescence of these complexes is often sensitive to their environment, such as solvent polarity and pH, making them interesting for sensing applications. The protonation state of the hydroxyl group can modulate the electronic properties and, consequently, the luminescence of the complex. rsc.org

Photosensitizer Applications for Hydrogen Evolution

The development of efficient and robust photosensitizers is a key challenge in artificial photosynthesis, particularly for light-driven hydrogen production. Copper(I) complexes based on substituted phenanthroline ligands have emerged as promising, earth-abundant alternatives to noble metal-based photosensitizers.

Research has demonstrated that Cu(I) complexes with sterically demanding phenanthroline ligands can act as stable and efficient photosensitizers for hydrogen evolution. core.ac.uk A Cu(I) complex with 2,9-di(sec-butyl)-3,4,7,8-tetramethyl-1,10-phenanthroline showed remarkable stability and activity in homogeneous photocatalytic hydrogen evolution over several days. core.ac.uk The mechanism involves the absorption of visible light by the Cu(I) photosensitizer, which then transfers an electron to a water reduction catalyst. Studies have confirmed that the produced hydrogen originates from aqueous protons. core.ac.uk The electronic tuning afforded by substituents like the hydroxyl group in this compound is a key strategy for optimizing the absorption spectrum and excited-state properties of these photosensitizers. researchgate.net

Sensing Technologies and Chemo-sensing Platforms

The ability of this compound to act as a chelating agent, combined with the potential for its photophysical properties to be modulated upon ion binding, makes it a candidate for the development of chemosensors. The phenanthroline core provides a rigid platform for binding metal ions, while the hydroxyl group can act as a recognition site or modulate the signaling mechanism.

While specific chemosensing applications of this compound are an emerging area of research, related phenanthroline derivatives have been successfully employed as sensors. For example, 2,9-dimethyl-1,10-phenanthroline (neocuproine) is a well-known reagent for the colorimetric determination of copper. fishersci.ca Furthermore, mercury(II) complexes of neocuproine (B1678164) have been explored in the development of electrochemical sensors. researchgate.net The introduction of a hydroxyl group could enhance selectivity or introduce new sensing modalities, such as fluorescence-based detection, by influencing the electronic properties upon analyte binding. rsc.orgrsc.org

Selective Detection and Quantification of Metal Ions (e.g., Copper)

The foundational structure of 2,9-dimethyl-1,10-phenanthroline is renowned for its use as a selective chelating agent for copper(I) ions. fishersci.comfishersci.cahimedialabs.com The two nitrogen atoms of the phenanthroline ring system form a stable complex with the metal ion. The methyl groups at the 2 and 9 positions create steric hindrance that favors the tetrahedral geometry of Cu(I) complexes over the square planar or octahedral geometries preferred by many other metal ions, thus imparting selectivity. wikipedia.org

The presence of the hydroxyl group in 2,9-Dimethyl-1,10-phenanthrolin-4-ol could further enhance its capabilities as a sensor for metal ions. This functional group can act as an additional binding site or modulate the electronic properties of the phenanthroline system upon metal coordination, potentially leading to more sensitive or selective detection mechanisms. While specific studies quantifying the detection limits or selectivity of the 4-ol derivative are not prominent, the parent compound, neocuproine, is a known reagent for the colorimetric and spectrophotometric determination of copper. fishersci.comthermofisher.com Research has shown that copper(I) chelation by neocuproine forms a distinctively colored complex, a principle widely used in analytical chemistry. researchgate.netnih.gov

Development of Fluorescent and Colorimetric Probes

Phenanthroline-based compounds are often employed in the development of fluorescent and colorimetric sensors. cymitquimica.com The rigid, aromatic structure provides a good platform for luminescence. The interaction with metal ions can cause significant changes in the absorption (color) or emission (fluorescence) spectra of the molecule.

For 2,9-Dimethyl-1,10-phenanthrolin-4-ol, the hydroxyl group could serve as a proton-donating or -accepting site, making its fluorescence potentially sensitive to pH changes in addition to the presence of metal ions. This dual sensitivity could be exploited in the design of sophisticated molecular probes. Upon chelation of a metal ion, changes in the electronic state of the molecule can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence, or a noticeable color change visible to the naked eye. Although detailed research on the specific photophysical properties of the 2,9-Dimethyl-1,10-phenanthrolin-4-ol complex with various ions is not extensively documented, the foundational principles from related phenanthroline sensors suggest it is a promising candidate for such applications.

Advanced Materials Science and Supramolecular Chemistry

The ability of phenanthroline derivatives to form stable complexes with a wide range of metal ions makes them excellent building blocks (ligands) for constructing complex supramolecular structures and advanced materials.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Phenanthroline and its derivatives are frequently used as ligands in the synthesis of these materials. bucea.edu.cnresearchgate.netrsc.org These frameworks can have porous structures with applications in gas storage, separation, and catalysis.

The 2,9-Dimethyl-1,10-phenanthrolin-4-ol ligand offers multiple coordination points: the two nitrogen atoms of the phenanthroline core and the oxygen atom of the hydroxyl group. This tridentate potential allows for the formation of more complex and robust multidimensional networks compared to bidentate ligands. The directionality of the coordination bonds and the steric bulk of the methyl groups would play a crucial role in determining the final topology of the resulting MOF or coordination polymer. For instance, cobalt(II) has been shown to form a one-dimensional coordination polymer with the parent 2,9-dimethyl-1,10-phenanthroline and a malonate ligand. nih.gov The introduction of the hydroxyl group on the phenanthroline itself could lead to novel structural motifs and properties.

Self-Assembly Processes for Controlled Nanostructures

Supramolecular self-assembly relies on non-covalent interactions (such as hydrogen bonding, π–π stacking, and metal coordination) to organize molecules into well-defined, ordered structures. The 2,9-Dimethyl-1,10-phenanthrolin-4-ol molecule is well-suited for designing self-assembled systems.

Metal Coordination: As described, the N,N'-chelating site readily directs assembly upon the addition of metal ions. nih.gov

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional handle to guide the assembly process.

π–π Stacking: The flat, aromatic phenanthroline core can stack with neighboring molecules, promoting the formation of ordered columnar or layered structures.

These interactions can be programmed to drive the formation of specific nanostructures, such as nanofibers, vesicles, or surface patterns. The interplay between metal coordination and hydrogen bonding could lead to the creation of responsive materials whose structures can be altered by external stimuli like pH or the presence of specific guest molecules.

Molecular Interactions in Bio Inorganic Systems Mechanistic Focus

Molecular Interactions with Proteins and Enzymes

Mechanism of Enzyme Inhibition and Structure-Activity Relationships

Further research is required to elucidate the specific molecular interactions of 2,9-Dimethyl(1,10)phenanthrolin-4-ol within biological systems.

Role as a Chelating Agent in Mimicking Biological Processes

As a derivative of 1,10-phenanthroline (B135089), 2,9-Dimethyl-1,10-phenanthrolin-4-ol is fundamentally a bidentate chelating agent, capable of binding to metal ions through its two nitrogen atoms. The addition of a hydroxyl (-OH) group at the 4-position and methyl groups at the 2 and 9 positions introduces specific steric and electronic modifications that influence its coordination chemistry and potential to mimic biological processes.

Interaction with Essential Metal Ions in Biological Contexts

The interaction of 2,9-Dimethyl-1,10-phenanthrolin-4-ol with essential metal ions is critical to its function in bio-inorganic model systems. The parent compound, neocuproine (B1678164), is particularly known for its high selectivity for copper(I). wikipedia.org This selectivity arises from the steric hindrance created by the methyl groups at the 2 and 9 positions, which favors the tetrahedral coordination geometry preferred by Cu(I) ions. wikipedia.org

The presence of the hydroxyl group in 2,9-Dimethyl-1,10-phenanthrolin-4-ol can further modulate its interaction with metal ions. This functional group can alter the electron density of the phenanthroline ring system, potentially affecting the stability of the resulting metal complexes. Furthermore, the hydroxyl group could participate in secondary interactions, such as hydrogen bonding, which can influence the stability and structure of the metal complex within a biological medium.

While direct studies on 2,9-Dimethyl-1,10-phenanthrolin-4-ol are scarce, research on related phenanthroline derivatives provides insights. For instance, various substituted 1,10-phenanthroline ligands are known to form stable complexes with a range of biologically relevant metal ions including Cu(II), Zn(II), Fe(II), and others. nih.govnih.gov These complexes are often studied for their potential to act as mimics for the active sites of metalloenzymes or as agents that can interact with biological macromolecules like DNA. nih.govchim.it

Below is a table summarizing the expected interactions based on the properties of related compounds.

| Metal Ion | Expected Coordination Behavior | Potential Biological Relevance |

| Cu(I)/Cu(II) | Strong chelation, likely forming tetrahedral (Cu(I)) or square planar/octahedral (Cu(II)) complexes. The hydroxyl group may influence redox properties. | Mimicking copper-containing enzymes (e.g., oxidases, oxygenases), DNA cleavage agents. nih.gov |

| Zn(II) | Forms stable complexes, typically tetrahedral. | Probing zinc finger proteins, mimicking zinc-containing enzymes (e.g., carbonic anhydrase). |

| Fe(II)/Fe(III) | Chelation is expected, though potentially less specific than for copper. The hydroxyl group could affect the redox stability of the iron center. | Models for iron-sulfur proteins, study of Fenton-like reactions in biological systems. |

| Ni(II) | Forms stable square planar or octahedral complexes. | Mimicking nickel-containing enzymes (e.g., urease). |

| Pt(II) | Forms stable square planar complexes. | Potential for dynamic ligand exchange studies relevant to platinum-based therapeutics. nih.gov |

Ligand Exchange Dynamics in Bio-relevant Media

Ligand exchange dynamics are a crucial aspect of the function of metal complexes in biological systems, governing their reactivity and interactions with biological targets. The rate and mechanism of ligand exchange for a complex of 2,9-Dimethyl-1,10-phenanthrolin-4-ol would be influenced by several factors within a bio-relevant medium, such as pH, the presence of competing ligands (e.g., amino acids, peptides), and the ionic strength of the solution.

The steric bulk provided by the 2,9-dimethyl groups, a defining feature of neocuproine, generally disfavors the formation of tris-chelated complexes [M(ligand)₃]ⁿ⁺ and can influence the kinetics of ligand substitution. wikipedia.org Studies on platinum(II) complexes with 2,9-dimethyl-1,10-phenanthroline have shown dynamic behavior, including the oscillation of the chelating ligand, which is influenced by the solvent and the nature of other ligands in the coordination sphere. nih.gov

The hydroxyl group at the 4-position of 2,9-Dimethyl-1,10-phenanthrolin-4-ol can deprotonate depending on the pH of the medium, which would create an anionic ligand. This change in charge would significantly impact the ligand exchange dynamics, potentially leading to the formation of more stable or kinetically inert complexes.

The table below outlines key factors influencing ligand exchange dynamics for complexes of this ligand in a biological context.

| Factor | Influence on Ligand Exchange Dynamics |

| pH | Affects the protonation state of the 4-hydroxyl group, altering the ligand's charge and coordination properties. |

| Competing Ligands | Biological molecules like amino acids, glutathione, or citrate can compete for coordination to the metal center, leading to ligand displacement. |

| Solvent/Medium | The polarity and composition of the medium (e.g., aqueous buffer, cytoplasm) can affect the stability of the metal-ligand bond and the kinetics of exchange. nih.gov |

| Metal Ion | The intrinsic properties of the metal ion (e.g., lability, preferred coordination geometry) are a primary determinant of ligand exchange rates. |

| Steric Hindrance | The 2,9-dimethyl groups impose significant steric constraints that can slow down associative ligand exchange pathways. wikipedia.org |

Further experimental studies, such as stopped-flow kinetics or NMR spectroscopy, would be necessary to fully elucidate the specific ligand exchange dynamics of 2,9-Dimethyl-1,10-phenanthrolin-4-ol complexes in bio-relevant media.

Future Prospects and Interdisciplinary Research Directions

Development of Next-Generation Synthetic Strategies and Advanced Functionalization

The synthesis of 2,9-dimethyl(1,10)phenanthrolin-4-ol and its derivatives is a critical first step for exploring their potential. While the synthesis of the parent compound, 2,9-dimethyl-1,10-phenanthroline (neocuproine), is well-established, typically through Skraup-Doebner-von Miller reactions, the introduction of a hydroxyl group at the 4-position requires more nuanced synthetic approaches. wikipedia.orggoogle.com Future research will likely focus on developing efficient and scalable one-pot or multi-component reactions to access this scaffold.

Advanced functionalization of the 4-hydroxyl group will be a key area of investigation. This could involve:

Etherification and Esterification: Converting the hydroxyl group into ethers or esters to modulate solubility, steric hindrance, and electronic properties.

Click Chemistry: Introducing azide (B81097) or alkyne functionalities to enable the facile attachment of other molecules via "click" reactions, leading to the construction of complex molecular architectures.

Polymerization: Utilizing the hydroxyl group as a point of attachment for polymerization, leading to the creation of novel phenanthroline-containing polymers with unique optical and electronic properties.

These synthetic advancements will provide a toolbox for fine-tuning the properties of this compound for specific applications.

Exploration of Novel Metal Centers and Multi-component Systems for Enhanced Performance

The primary utility of phenanthroline derivatives lies in their ability to form stable complexes with a wide range of metal ions. The parent compound, neocuproine (B1678164), is a well-known copper-specific chelator. wikipedia.orgnih.gov The presence of the 4-hydroxyl group in this compound is expected to alter its coordination chemistry, potentially leading to complexes with novel properties.

Future research in this area will likely involve:

Coordination with a Wider Range of Metals: Investigating the complexation of this compound with a variety of transition metals, lanthanides, and actinides. The hydroxyl group could participate in coordination, leading to different geometries and electronic structures compared to neocuproine complexes. nih.govuq.edu.auresearchgate.net

Heterometallic and Multi-component Systems: Designing and synthesizing multi-component systems where this compound acts as a bridging ligand between different metal centers. These systems could exhibit cooperative effects, leading to enhanced catalytic activity or unique photophysical properties.

Supramolecular Assemblies: Utilizing the hydrogen-bonding capability of the hydroxyl group to direct the formation of ordered supramolecular structures.

These investigations will expand the coordination chemistry of phenanthroline-based ligands and could lead to the discovery of new catalysts, sensors, and luminescent materials.

Integration of this compound into Hybrid Materials and Nanoconstructs

The incorporation of this compound into larger material frameworks is a promising avenue for creating advanced functional materials. The hydroxyl group provides a convenient handle for covalent attachment to various substrates.

Potential research directions include:

Surface Modification: Grafting the molecule onto the surface of materials like silica, titania, or carbon nanotubes to impart new functionalities, such as metal-ion sensing or catalytic activity.

Metal-Organic Frameworks (MOFs): Using the functionalized phenanthroline as a building block for the synthesis of novel MOFs. These materials could exhibit interesting gas sorption, separation, or catalytic properties.

Quantum Dots and Nanoparticles: Capping semiconductor quantum dots or metallic nanoparticles with this compound to create hybrid materials with tailored optical and electronic properties for applications in bioimaging and sensing.

The development of these hybrid materials will bridge the gap between molecular chemistry and materials science.

Advanced Computational Design and Machine Learning for Predictive Material Science

Computational methods are becoming increasingly powerful tools for the design and prediction of new materials. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic structures of this compound and its metal complexes. ui.edu.ng

Future computational work could focus on:

Predicting Coordination Properties: Using DFT to model the binding of different metal ions to the ligand and predict the stability and spectroscopic properties of the resulting complexes.

Screening for Catalytic Activity: Computationally screening a library of potential metal complexes of this compound for their catalytic activity in various organic transformations.

Machine Learning for Property Prediction: Employing machine learning algorithms to develop quantitative structure-property relationship (QSPR) models. rsc.orgnih.govyoutube.comyoutube.com These models, trained on experimental or computational data, could rapidly predict the properties of new derivatives, accelerating the discovery of new functional materials.

The synergy between computational modeling and experimental work will be crucial for the rational design of new materials based on the this compound scaffold.

Expanding the Scope of Mechanistic Bio-inorganic Applications and Chemical Biology Tools

Phenanthroline complexes have shown promise in various biological applications, including as artificial nucleases and anticancer agents. nih.govnih.gov The introduction of a hydroxyl group in this compound could enhance these biological activities or lead to new applications.

Future research in this interdisciplinary area could explore:

Enhanced DNA Interaction: Investigating the interaction of metal complexes of this compound with DNA. The hydroxyl group could participate in hydrogen bonding with the DNA backbone, leading to enhanced binding affinity and specificity.

Targeted Drug Delivery: Functionalizing the hydroxyl group with targeting moieties to deliver cytotoxic metal complexes specifically to cancer cells.

Fluorescent Probes for Bioimaging: Designing and synthesizing fluorescent metal complexes of this compound for the imaging of metal ions or other biological analytes within living cells. The hydroxyl group could be used to tune the photophysical properties of these probes.

The development of new bio-inorganic tools based on this scaffold has the potential to advance our understanding of biological processes and lead to the development of new therapeutic and diagnostic agents.

Q & A

Q. What are the established synthetic routes for 2,9-dimethyl(1,10)phenanthrolin-4-ol, and how can purity be optimized?

The synthesis typically involves halogenation and substitution reactions on a phenanthroline core. For example, 2,9-dichloro-1,10-phenanthroline can be prepared via published methods using controlled chlorination, followed by methylation at the 2,9-positions and hydroxylation at the 4-position . Purity optimization requires rigorous column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and spectroscopic validation (NMR, FT-IR). Monitoring reaction intermediates via TLC and employing inert atmospheres (argon/nitrogen) minimizes side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : UV-Vis (to confirm π→π* transitions in the phenanthroline backbone) and FT-IR (for O–H and C–N stretching frequencies).

- Crystallography : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL for refinement . ORTEP-3 can generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. How is this compound utilized in analytical chemistry, particularly for metal detection?

This compound acts as a chelating agent for transition metals like copper. The HJ 486 standard method employs it in spectrophotometric copper determination, where it forms a colored complex with Cu(I) at specific pH (3–5). Researchers must optimize reaction time (10–30 min) and temperature (20–25°C) to avoid interference from Fe³⁺ or Zn²⁺ .

Advanced Research Questions

Q. How can researchers design coordination complexes using this compound, and what factors influence ligand-metal binding efficiency?

The hydroxyl and methyl groups modulate steric and electronic effects. For example:

- Steric effects : Methyl groups at 2,9-positions hinder axial coordination, favoring planar geometries.

- Electronic effects : The hydroxyl group enhances electron density, improving binding to soft acids (e.g., Ru²⁺, Fe²⁺). Stability constants (log K) should be determined via potentiometric titrations under controlled ionic strength (e.g., 0.1 M KCl) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths/angles may arise from twinning or disorder. Use SHELXD for structure solution and SHELXL for refinement, applying restraints (e.g., DFIX, SIMU) to stabilize problematic regions. High-resolution data (≤ 0.8 Å) and hydrogen-bonding network analysis (via PLATON) improve model accuracy .

Q. How can experimental conditions be optimized for fluorescence-based sensing applications of this compound?

Fluorescence quenching/efficiency depends on solvent polarity and excitation wavelength. For metal sensing:

Q. What computational methods validate the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps and charge distribution. Compare computed UV-Vis spectra (TD-DFT) with experimental data to confirm transitions. Software like Gaussian or ORCA is recommended .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for methylation steps to prevent hydrolysis .

- Analytical Calibration : Use NIST-certified reference materials for spectrophotometric method validation .

- Crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.